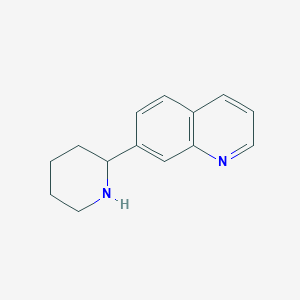

7-(Piperidin-2-yl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

7-piperidin-2-ylquinoline |

InChI |

InChI=1S/C14H16N2/c1-2-8-15-13(5-1)12-7-6-11-4-3-9-16-14(11)10-12/h3-4,6-7,9-10,13,15H,1-2,5,8H2 |

InChI Key |

PFZSYVJCGZYMQC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=CC3=C(C=CC=N3)C=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Piperidin 2 Yl Quinoline and Its Derivatives

Classical and Modified Cyclization Approaches to the Quinoline (B57606) Core

Traditional name reactions remain fundamental in heterocyclic chemistry for constructing the quinoline nucleus. Their adaptation is crucial for creating complex derivatives like 7-(Piperidin-2-yl)quinoline.

Friedländer Condensation Strategies and Enhancements

The Friedländer synthesis is a versatile and straightforward method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone. wikipedia.orgorganicreactions.org This reaction can be catalyzed by acids or bases. organicreactions.org

To construct the this compound framework using this method, a key precursor would be a 2-amino-4-(piperidin-2-yl)benzaldehyde or a corresponding ketone. This precursor would then be condensed with a simple ketone or aldehyde, such as acetaldehyde (B116499) or acetone, to form the pyridine (B92270) ring portion of the quinoline. The primary challenge lies in the synthesis of the substituted 2-aminobenzaldehyde (B1207257) precursor, which is not commonly available. nih.govresearchgate.net A potential route to this intermediate could involve multi-step synthesis starting from a more accessible substituted aniline (B41778) or nitrobenzene, followed by formylation and reduction. nih.govresearchgate.net

Enhancements to the classical Friedländer reaction often focus on improving yields and reaction conditions. The use of catalysts like iodine, p-toluenesulfonic acid, and various Lewis acids has been shown to improve efficiency. wikipedia.orgorganic-chemistry.org For complex substrates, domino reactions that form the 2-aminoaryl aldehyde in situ from more stable precursors, such as 2-nitrobenzaldehydes, can be employed. For instance, an in situ reduction of a 2-nitro-4-(piperidin-2-yl)benzaldehyde with iron in acetic acid could directly lead to a Friedländer cyclization in the presence of an appropriate ketone. nih.gov

Table 1: Conceptual Friedländer Synthesis for this compound

| Reactant A | Reactant B | Catalyst/Conditions | Product |

| 2-Amino-4-(piperidin-2-yl)benzaldehyde | Acetaldehyde | Base (e.g., NaOH) or Acid (e.g., p-TsOH) | This compound |

| 2-Amino-4-(piperidin-2-yl)acetophenone | Formaldehyde | Base or Acid catalysis | 4-Methyl-7-(piperidin-2-yl)quinoline |

| 2-Nitro-4-(piperidin-2-yl)benzaldehyde | Acetaldehyde | Fe/AcOH (in situ reduction/cyclization) | This compound |

Skraup Synthesis and Related Annulation Protocols

The Skraup synthesis is a powerful method for producing quinolines by heating an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.org A key intermediate in this reaction is acrolein, formed from the dehydration of glycerol. iipseries.org

For the specific synthesis of this compound, the required starting material would be 3-(Piperidin-2-yl)aniline (B3039568) . The cyclization of this meta-substituted aniline would theoretically yield a mixture of 5-(Piperidin-2-yl)quinoline and this compound. The ratio of these isomers is dependent on the nature of the substituent. researchgate.netscribd.com The synthesis of the 3-(piperidin-2-yl)aniline precursor is a significant challenge in itself and would likely involve a multi-step sequence.

A known issue with the Skraup reaction is its often violent and exothermic nature. wikipedia.org Modifications to control the reaction include the addition of ferrous sulfate (B86663) or boric acid. chempedia.info Variations of this method, such as the Doebner-von Miller reaction, use α,β-unsaturated aldehydes or ketones instead of glycerol, offering more control over the substituents on the newly formed pyridine ring. jptcp.com

Table 2: Conceptual Skraup Synthesis for this compound

| Aniline Derivative | Reagents | Key Features |

| 3-(Piperidin-2-yl)aniline | Glycerol, H₂SO₄, Nitrobenzene | Harsh conditions; potential for violent reaction. |

| 3-(Piperidin-2-yl)aniline | Glycerol, H₂SO₄, FeSO₄ (moderator) | Milder reaction profile. |

| 3-(Piperidin-2-yl)aniline | Methyl vinyl ketone, H₂SO₄ | Doebner-von Miller variation. |

Knorr Quinoline Synthesis Adaptations

The Knorr quinoline synthesis involves the cyclization of a β-ketoanilide using a strong acid, typically sulfuric acid, to yield a 2-hydroxyquinoline (B72897) (a quinolin-2-one). wikipedia.org The reaction proceeds through the initial formation of the anilide from an aniline and a β-ketoester, followed by intramolecular cyclization. wikipedia.org

To apply this to the synthesis of a 7-(piperidin-2-yl) derivative, one would start with 3-(Piperidin-2-yl)aniline and react it with a β-ketoester like ethyl acetoacetate. This would form the corresponding N-(3-(piperidin-2-yl)phenyl)-3-oxobutanamide. Subsequent acid-catalyzed cyclization would be expected to produce a mixture of 4-methyl-7-(piperidin-2-yl)quinolin-2(1H)-one and the corresponding 5-substituted isomer. The resulting quinolinone could then be further modified, for example, by chlorination and subsequent reduction to remove the 2-oxo group if the unsubstituted quinoline is desired. The reaction conditions, particularly the amount of acid, can influence the reaction pathway. wikipedia.org

Combes Quinoline Synthesis in the Context of Piperidinyl Analogues

The Combes quinoline synthesis produces substituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org The reaction first forms an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.org

Similar to the Skraup and Knorr syntheses, the key starting material for producing a 7-substituted quinoline via the Combes method is a meta-substituted aniline. Therefore, 3-(Piperidin-2-yl)aniline would be reacted with a β-diketone, such as acetylacetone (B45752) (2,4-pentanedione). This reaction would lead to the formation of 2,4-dimethyl-7-(piperidin-2-yl)quinoline, likely alongside its 5-substituted isomer. The use of polyphosphoric acid (PPA) is a common modification that can serve as both the catalyst and dehydrating agent. wikipedia.org

Modern and Sustainable Synthetic Paradigms

Recent advancements in synthetic chemistry have focused on developing more efficient, rapid, and environmentally benign methods. Microwave-assisted synthesis has emerged as a powerful tool for constructing heterocyclic scaffolds.

Microwave-Assisted Synthesis Techniques for Quinoline-Piperidine Scaffolds

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction rates, improve yields, and promote cleaner reactions for the synthesis of quinoline derivatives. chempedia.infoijsat.orgrsc.org This technique is particularly valuable for multi-step or multi-component reactions and has been successfully applied to the synthesis of complex quinoline-piperidine hybrids. nih.govnih.gov

In the context of this compound, microwave irradiation can be applied to several of the classical syntheses mentioned above. For example, a Friedländer condensation or a Combes synthesis could be performed under microwave heating to drastically reduce reaction times from hours to minutes. organic-chemistry.orgchempedia.info

Research has demonstrated the effective use of microwaves for coupling pre-formed quinoline and piperidine (B6355638) fragments. For example, the reaction of 4,7-dichloroquinoline (B193633) with an aminomethyl-piperidine derivative has been successfully carried out under solvent-free microwave irradiation to produce 4-aminoquinoline-piperidine conjugates. nih.gov Similarly, a library of quinoline thiosemicarbazones featuring a piperidine moiety was synthesized using microwave assistance. nih.gov These examples highlight the utility of microwave energy in facilitating the C-N bond formation required to link the two heterocyclic rings, suggesting a viable strategy for the final steps in a synthesis of this compound or its derivatives.

Table 3: Reported Microwave-Assisted Syntheses of Quinoline-Piperidine Structures

| Reaction Type | Reactants | Conditions | Key Advantage | Reference |

| Nucleophilic Substitution | 4,7-Dichloroquinoline, 2-Aminomethyl-1-azabicyclo[2.2.1]heptane | Microwave, neat (solvent-free) | Rapid C-N bond formation | nih.gov |

| Condensation | 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde, Thiosemicarbazides | Microwave irradiation | Excellent yields, rapid synthesis | nih.gov |

| Multicomponent Reaction | Benzo[f]quinoline, 2-haloacetyl derivatives, alkynes | Microwave, 1,2-epoxybutane | Shorter reaction time, operational simplicity | lew.ro |

Green Chemistry Principles in Quinoline-Piperidine Derivative Synthesis

The synthesis of quinoline-piperidine derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. unibo.it These strategies focus on minimizing waste, reducing the use of hazardous solvents and reagents, and lowering energy consumption. researchgate.netnih.gov The adoption of greener methodologies in the synthesis of quinoline analogues has been a significant step forward from traditional methods, which often involve harsh conditions, toxic chemicals, and lengthy reaction times. nih.gov

Key green chemistry approaches applicable to the synthesis of complex heterocyclic compounds like this compound include:

Use of Greener Solvents: Shifting from conventional organic solvents to more environmentally benign options such as water and ethanol (B145695) significantly reduces the environmental footprint of the synthesis. researchgate.net

Alternative Energy Sources: Microwave and ultrasound irradiation are employed as non-conventional energy sources to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. zenodo.orgijpsjournal.com

Catalyst-Free and Efficient Catalytic Systems: The development of reactions that proceed without a catalyst or utilize highly efficient and recyclable catalysts minimizes waste. Catalysts like p-toluenesulfonic acid (p-TSA) and cerium nitrate (B79036) have been used effectively in the synthesis of quinoline analogues. researchgate.net

These principles are integral to developing sustainable synthetic routes that are not only efficient but also environmentally responsible. unibo.itnih.gov

Multi-component Reaction (MCR) Strategies for Complex Quinoline Architectures

Multi-component reactions (MCRs) have become a powerful tool in organic synthesis for the construction of complex molecular frameworks from simple starting materials in a single, convergent step. rsc.orgrsc.orgnih.gov This approach is particularly advantageous for creating diverse libraries of compounds for drug discovery. rsc.orgnih.gov MCRs are characterized by high atom economy, operational simplicity, and the ability to generate structural complexity efficiently. rsc.orgnih.govnih.gov

Several MCRs are employed for the synthesis of the quinoline core, which can be subsequently functionalized to produce derivatives like this compound. Notable MCRs include the Povarov, Gewald, and Ugi reactions, which allow for the construction of diverse quinoline scaffolds. rsc.org The versatility of MCRs permits the introduction of various functional groups and substitution patterns, which is crucial for tailoring the properties of the final molecules. rsc.org

Table 1: Advantages of Multi-component Reactions (MCRs)

| Advantage | Description |

|---|---|

| Convergent Synthesis | Multiple starting materials are combined in a single step. rsc.org |

| High Atom Economy | Most atoms of the reactants are incorporated into the final product, minimizing waste. rsc.orgnih.gov |

| Molecular Complexity | Complex molecules are built from simpler, readily available starting materials. rsc.org |

| Diversity-Oriented | Allows for the creation of large and diverse compound libraries by varying the building blocks. rsc.org |

| Greener Approach | Often involves mild reaction conditions and reduces the number of synthetic steps and purification procedures. rsc.org |

These strategies offer a rapid and efficient pathway to valuable quinoline-based compounds. rsc.org

Catalytic Methodologies in the Formation of this compound Systems

Catalysis is fundamental to the modern synthesis of heterocyclic systems, providing efficient and selective routes to desired products. Both transition metal catalysis and the more recent fields of organocatalysis and biocatalysis play crucial roles in the formation of the quinoline and piperidine rings of the target scaffold.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metals, particularly palladium (Pd), rhodium (Rh), and nickel (Ni), are extensively used to catalyze the formation of the quinoline ring system through various coupling and cyclization reactions. These methods are valued for their high efficiency and tolerance of a wide range of functional groups.

Palladium-Catalyzed Reactions: Pd(II)-catalyzed annulation reactions of N-aryl-2-aminopyridines with alkynes are effective for constructing indole-like systems, and similar strategies can be applied to N-aryl-2-aminoquinolines. nih.gov Carbonylative intramolecular cyclization of N-aryl-2-aminopyridines using a Pd(OAc)₂ catalyst is another powerful method for creating fused heterocyclic systems. nih.gov

Rhodium-Catalyzed Reactions: Rh(III) catalysts are efficient for C-H activation and cascade annulation reactions, for instance, between N-aryl-2-aminopyridines and propargylic alcohols, to assemble indole (B1671886) derivatives. nih.gov

Nickel-Catalyzed Cross-Coupling: Ni(0) catalysts facilitate the cross-coupling of N-acyliminium precursors derived from quinolines with aryl boronic acids, enabling the formation of C-C bonds under mild conditions. princeton.edu

Visible light-induced, metal-free cyclization reactions are also emerging as a green alternative for the synthesis of certain quinoline derivatives like quinoline-2,4-diones. mdpi.com

Organocatalysis and Biocatalysis in Quinoline-Piperidine Synthesis

Organocatalysis and biocatalysis offer highly stereoselective and environmentally friendly alternatives to metal-based catalysts for the synthesis of chiral molecules.

Organocatalysis: The synthesis of functionalized quinolines can be achieved through organocatalytic reactions, such as the enamide-azide cycloaddition between β-ketoesters and 4-azido-7-chloroquinoline, to produce quinoline-triazole structures. blucher.com.br

Biocatalysis and Hybrid Approaches: For the synthesis of the chiral piperidine moiety, biocatalysis is particularly powerful. Hybrid bio-organocatalytic cascades have been developed for the synthesis of 2-substituted piperidines. nih.gov These systems can employ a transaminase to generate a key imine intermediate, which then undergoes an organocatalyzed Mannich reaction to form the piperidine ring. researchgate.net This strategy provides access to important natural products and their analogues with high enantioselectivity. nih.govresearchgate.net

Strategic Precursor Design and Directed Derivatization for this compound Analogues

The efficient synthesis of this compound and its analogues relies heavily on the strategic design of precursors and methods for their directed derivatization. This involves the separate synthesis of functionalized quinoline and piperidine cores, followed by their strategic coupling.

A common strategy involves preparing a quinoline core with a reactive handle, such as a carboxaldehyde or a leaving group, and a suitably protected piperidine synthon. nih.gov For example, various (aminomethyl)quinolines can be synthesized via reductive amination using different quinoline carboxaldehydes and piperidine derivatives. nih.gov

Table 2: Example of Precursor Coupling Strategy

| Quinoline Precursor | Piperidine Precursor | Coupling Method | Resulting Scaffold |

|---|---|---|---|

| 4-Chloroquinoline | 2-Aminomethylpiperidine | Nucleophilic Addition-Elimination | 4-(Piperidin-2-ylmethylamino)quinoline |

The derivatization is not limited to the point of coupling. The properties of the final molecule can be fine-tuned by introducing various substituents on either the quinoline or piperidine ring. The addition of electron-donating groups (EDGs) like -CH₃ or -OCH₃, or electron-withdrawing groups (EWGs) like -Cl or -NO₂, can modulate the electronic properties, lipophilicity, and receptor-binding affinities of the molecule. researchgate.net Furthermore, logical approaches like single reactant replacement (SRR) can be used to innovate and design novel multi-component reactions, thereby expanding the scope of accessible precursor structures and final analogues. nih.gov

Mechanistic Investigations of Synthetic Pathways to 7 Piperidin 2 Yl Quinoline Derivatives

Elucidation of Reaction Mechanisms via Advanced Spectroscopic and Isotopic Labeling Studies

The elucidation of reaction mechanisms for the synthesis of complex molecules like 7-(piperidin-2-yl)quinoline derivatives is heavily reliant on advanced spectroscopic methods and isotopic labeling. These techniques provide direct evidence of transient intermediates, reaction pathways, and the specific bonds being formed or broken.

Detailed research findings have demonstrated the power of Nuclear Magnetic Resonance (NMR) spectroscopy in this field. One-dimensional (1D) NMR (¹H and ¹³C) is routinely used for the structural confirmation of final products. researchgate.netipb.pt However, for complex heterocyclic systems, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignments and stereochemical elucidation. ipb.ptmlsu.ac.in Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow chemists to map the connectivity of atoms within a molecule, revealing intricate structural details and confirming regiochemical outcomes in reactions. ipb.ptmlsu.ac.in For instance, in the synthesis of substituted quinolines, specific proton and carbon resonances and their coupling constants can confirm the position of substitution. ipb.pt The Nuclear Overhauser Effect (NOE) is another powerful tool, providing information about the spatial proximity of atoms, which is crucial for determining the stereochemistry of products. mlsu.ac.in

Isotopic labeling is a complementary and powerful strategy for tracking the fate of atoms throughout a reaction. By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C or ¹⁴C, ¹⁴N with ¹⁵N), researchers can follow the labeled atom or fragment through the reaction sequence using mass spectrometry (MS) or NMR. thieme-connect.desigmaaldrich.com This method provides definitive insights into reaction mechanisms that might otherwise remain ambiguous.

For example, in the synthesis of chiral piperidines from pyridinium (B92312) salts, ¹⁵N-labeling has been used to elucidate the transamination mechanism. dicp.ac.cn Similarly, deuterium (B1214612) labeling has been employed to study the dearomative functionalization of pyridine (B92270) derivatives to form deuterated piperidines, confirming the positions of deuterium incorporation. The use of isotopically labeled building blocks, such as deuterated reagents or ¹³CO₂, allows for the precise installation of labels at specific molecular sites. biorxiv.org This approach has been critical in confirming mechanisms involving intermediates like dihydropyridines in the asymmetric hydrogenation of pyridinium salts. researchgate.net

The combination of these techniques provides a robust toolkit for mechanistic elucidation. Spectroscopic methods identify the structures of intermediates and products, while isotopic labeling confirms the pathways by which they are formed.

| Technique | Application in Quinoline-Piperidine Synthesis | Information Gained | References |

| 1D NMR (¹H, ¹³C) | Routine characterization of starting materials and final products. | Structural confirmation, purity assessment. | researchgate.netipb.pt |

| 2D NMR (COSY, HMBC, etc.) | Unambiguous assignment of complex spectra, determination of atom connectivity. | Elucidation of regiochemistry and complex molecular structures. | ipb.ptmlsu.ac.in |

| NOE Spectroscopy | Determination of through-space proximity of nuclei. | Stereochemical assignment of products. | mlsu.ac.in |

| Mass Spectrometry (MS) | Identification of reaction intermediates and products based on mass-to-charge ratio. | Confirmation of molecular weights and fragmentation patterns. | researchgate.net |

| Isotopic Labeling (D, ¹³C, ¹⁵N) | Tracing the path of atoms and functional groups through a reaction. | Definitive evidence for proposed reaction pathways and intermediates. | dicp.ac.cnresearchgate.net |

| FTIR Spectroscopy | Identification of functional groups in reactants and products. | Monitoring the conversion of functional groups during the reaction. | researchgate.netrsc.org |

Computational Approaches to Reaction Mechanism Understanding: Density Functional Theory (DFT) Calculations of Transition States

Alongside experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for investigating reaction mechanisms in organic synthesis. acs.org DFT calculations allow for the modeling of molecular structures, reaction intermediates, and, most importantly, the high-energy transition states that connect them. This provides invaluable insights into reaction pathways, activation energies, and the origins of selectivity. acs.org

For the synthesis of quinoline-piperidine scaffolds, DFT calculations can be applied to several key steps. In the asymmetric hydrogenation of pyridinium salts to form chiral piperidines, DFT has been used to support an outer-sphere dissociative mechanism. researchgate.net Calculations helped to establish that the stereochemical outcome is determined by the initial protonation of an enamine intermediate rather than the subsequent hydride reduction of the resulting iminium species. researchgate.net

DFT is also employed to rationalize the role of catalysts and reagents. For metal-catalyzed C-H functionalization reactions, which can be used to form the quinoline (B57606) ring or functionalize the piperidine (B6355638) moiety, DFT calculations help elucidate the catalytic cycle. acs.org For instance, in an iridium-catalyzed C(sp³)–H borylation, DFT was used to map out the catalytic cycle involving Ir(III)/Ir(V) intermediates and explain the role of the directing group. acs.org Similarly, in rhodium-catalyzed reactions, DFT has been used to explore alternative reaction pathways and understand the origins of chemo- and regioselectivity. acs.org

These computational studies not only corroborate experimental findings but often provide a level of detail that is inaccessible through experimentation alone. By calculating the relative energies of different possible transition states, chemists can predict which reaction pathway is more favorable and thus which product is likely to form, guiding the development of more efficient and selective synthetic methods.

| Computational Method | Application Area | Key Insights Provided | References |

| DFT Transition State Calculation | Asymmetric Hydrogenation of Pyridines | Identification of the enantiodetermining step (protonation vs. hydride attack). | researchgate.net |

| DFT Catalytic Cycle Modeling | Metal-Catalyzed C-H Functionalization | Elucidation of intermediate species (e.g., Ir(III)/Ir(V)) and the role of directing groups. | acs.org |

| DFT Energy Profiling | Rhodium-Catalyzed Coupling Reactions | Rationalization of observed chemo- and regioselectivity by comparing energies of competing pathways. | acs.org |

| DFT Conformational Analysis | Substituted Piperidines | Calculation of rotational energy barriers (e.g., for an N-Boc group) to understand dynamic behavior. | researchgate.net |

Control over Stereochemical Outcomes and Regioselectivity in Quinoline-Piperidine Synthesis

Achieving control over stereochemistry (the 3D arrangement of atoms) and regioselectivity (the position of bond formation) is a central challenge in the synthesis of complex molecules like this compound. The biological activity of such compounds is often highly dependent on their specific stereoisomeric and regioisomeric form.

Stereocontrol in the synthesis of the piperidine ring is frequently achieved through asymmetric catalysis. A prominent strategy involves the asymmetric hydrogenation of pyridine or pyridinium salt precursors. researchgate.net Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been shown to produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. acs.org Another effective method is a rhodium-catalyzed reductive transamination, which uses a chiral primary amine to induce chirality in the piperidine product with high diastereo- and enantioselectivity. dicp.ac.cn

Regioselectivity is crucial in both the formation of the quinoline ring and the coupling of the two heterocyclic systems. The synthesis of substituted quinolines often yields a mixture of isomers. However, the choice of catalyst and reaction conditions can steer the reaction towards a single desired product. For example, in three-component cascade reactions to form quinolines, the catalyst can determine the regioselectivity of the annulation. researchgate.netnih.gov The classic Conrad-Limpach-Knorr synthesis of quinolones can be directed to form either 4-quinolones or 2-quinolones by controlling the reaction temperature. mdpi.com

When coupling the piperidine and quinoline moieties, regioselectivity is again paramount. The synthesis of this compound specifically requires the formation of a bond between the C7 position of the quinoline and the C2 position of the piperidine. This is typically achieved by using starting materials with appropriate pre-installed functional groups. For instance, a 7-haloquinoline can undergo a nucleophilic substitution or a cross-coupling reaction with a piperidine derivative. The synthesis of a library of quinoline-piperidine conjugates for antiplasmodium activity demonstrated the selective coupling of various piperidine scaffolds to the C4 position of 4-chloroquinolines. nih.gov Similarly, the alkylation of substituted quinoline-2(1H)-ones can be directed to either the N1 or O2 position based on the steric properties of substituents on the quinoline ring. mdpi.com

The development of synthetic methods that provide high levels of both stereocontrol and regioselectivity is essential for the efficient and practical synthesis of specific this compound derivatives and their analogues.

| Synthetic Challenge | Methodology | Outcome | References |

| Stereocontrol (Piperidine) | Asymmetric Hydrogenation of Pyridinium Salts | High enantiomeric excess (ee) of chiral piperidines. | researchgate.net |

| Stereocontrol (Piperidine) | Rh-catalyzed Reductive Transamination | Excellent diastereo- and enantioselectivity using a chiral amine. | dicp.ac.cn |

| Stereocontrol (Piperidine) | Rh-catalyzed Asymmetric Carbometalation | Highly enantioenriched 3-substituted piperidines. | acs.org |

| Regioselectivity (Quinoline) | Catalyst choice in multicomponent reactions | Control over the formation of specific regioisomers. | researchgate.netnih.gov |

| Regioselectivity (Quinoline) | Control of reaction temperature (Conrad-Limpach-Knorr) | Selective formation of 2-quinolones vs. 4-quinolones. | mdpi.com |

| Regioselectivity (Coupling) | Alkylation of substituted quinolin-2(1H)-ones | Control of N- vs. O-alkylation based on substituent size. | mdpi.com |

Structure Activity Relationship Sar Studies of 7 Piperidin 2 Yl Quinoline Derivatives in Vitro Focus

Systematic Modification of the Quinoline (B57606) Core and Piperidine (B6355638) Substituents

The systematic modification of the 7-(Piperidin-2-yl)quinoline scaffold involves altering substituents on both the quinoline ring system and the piperidine moiety. These modifications are crucial for fine-tuning the pharmacological profile of the resulting derivatives.

Quinoline Core Modifications: The quinoline core offers several positions for substitution, with C2, C4, C6, and C8 being common sites for modification. researchgate.net For instance, the introduction of a methyl group at the C8 position of the quinoline ring has been explored. researchgate.net Further modifications can include the introduction of various functional groups at different positions to modulate electronic properties, steric bulk, and hydrogen bonding capacity. In some studies, the quinoline core is part of a larger heterocyclic system, such as in quinoline-pyridine hybrids, to explore a wider chemical space and potential interactions with biological targets. nih.gov

In the development of novel inhibitors for various enzymes, such as influenza virus inhibitors, the linkage between the quinoline and piperidine rings has been shown to be critical. An ether linkage, for example, was found to be essential for inhibitory activity in a series of piperidine-based derivatives. nih.gov The nature of the substituent on the piperidine nitrogen can also significantly impact activity. For instance, in a series of anti-influenza compounds, a tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate demonstrated potent inhibitory activity. nih.gov

Influence of Substitution Patterns on In Vitro Receptor Binding Affinity

The substitution patterns on both the quinoline and piperidine rings of this compound derivatives significantly influence their in vitro binding affinity to various receptors. These structural modifications modulate the compound's ability to interact with the receptor's binding pocket through various non-covalent interactions.

In the context of G-protein coupled receptors (GPCRs) like the 5-HT6 and D3 receptors, specific substitutions have been shown to be crucial for affinity. For the 1H-pyrrolo[3,2-c]quinoline series, the introduction of an isobutyl chain on the nitrogen atom of the pyrrolidine (B122466) (a related heterocyclic amine) maintained high affinity for the 5-HT6 receptor and was beneficial for affinity to the D3 receptor. nih.gov Furthermore, the stereochemistry of substituents can play a significant role. For instance, a preference for the (R)-enantiomer was observed when a 2-hydroxyprop-1-yl group was introduced, leading to a significant increase in affinity for the 5-HT6 receptor. nih.gov

The nature of the substituent on the piperidine ring can also dictate selectivity between different receptor subtypes. For example, in a series of pyrazole-carboxamides designed as cannabinoid receptor ligands, an N-cyclohexyl group at the 3-carboxamide was a key determinant for hCB2 selectivity. elsevierpure.com Conversely, compounds with 2,4-dichlorophenyl or 2,4-difluorophenyl groups at position 1 of the pyrazole (B372694) and a 2,5-dimethylpyrrole moiety at position 5 were generally more selective for the hCB1 receptor. elsevierpure.com

The following table summarizes the influence of specific substitutions on receptor binding affinity for related quinoline derivatives:

| Compound Series | Receptor Target | Favorable Substitutions for Affinity | Unfavorable Substitutions for Affinity | Reference |

| 1H-Pyrrolo[3,2-c]quinolines | 5-HT6R | (R)-2-hydroxyprop-1-yl | 2-hydroxyethyl | nih.gov |

| 1H-Pyrrolo[3,2-c]quinolines | D3R | Isobutyl on pyrrolidine nitrogen | - | nih.gov |

| Pyrazole-carboxamides | hCB1 | 2,4-dichlorophenyl or 2,4-difluorophenyl at pyrazole position 1; 2,5-dimethylpyrrole at position 5 | - | elsevierpure.com |

| Pyrazole-carboxamides | hCB2 | N-cyclohexyl at 3-carboxamide | - | elsevierpure.com |

Impact of Structural Features on In Vitro Enzyme Inhibition Profiles

The structural features of this compound derivatives are critical determinants of their in vitro enzyme inhibition profiles, influencing both their potency and mechanism of inhibition.

In the development of PIM-1 kinase inhibitors, pyridine-quinoline hybrids have been investigated. nih.gov The substitution at the 6-position of the pyridine (B92270) ring with a 3-hydroxyphenyl group was intended to enhance anticancer activity through hydrogen bond interactions. nih.gov Furthermore, substituting the quinoline at position 2 with a piperidine or morpholine (B109124) group was explored to impart a variety of enzyme interactions and potentially enhance binding affinity. nih.gov Kinetic studies revealed that some of these hybrids acted as competitive inhibitors of PIM-1 kinase, while one derivative exhibited both competitive and non-competitive inhibition. nih.gov

For α-glucosidase inhibitors, a series of thioquinoline derivatives bearing phenylacetamide moieties were synthesized and evaluated. nih.gov Structure-activity relationship (SAR) studies indicated that electron-donating groups on the phenyl ring were generally more favorable for inhibitory activity compared to electron-withdrawing groups. nih.gov The most potent derivative in this series, which had a 2,6-dimethylphenyl group, was found to be a competitive inhibitor. nih.gov In another study on quinoline-based α-glucosidase inhibitors, derivatives with specific substitutions exhibited remarkable inhibitory activity, and the most active compound was identified as a non-competitive inhibitor. researchgate.net

The inhibition of other enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2), has also been explored. In a series of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives, the introduction of a 4-bromobenzyl group on the piperazine (B1678402) ring led to a compound with significant VEGFR-II inhibitory activity. nih.gov

The following table provides examples of the impact of structural features on the in vitro inhibition of various enzymes by quinoline derivatives:

| Enzyme Target | Compound Series | Key Structural Features for Inhibition | Mode of Inhibition (if known) | Reference |

| PIM-1 Kinase | Pyridine-quinoline hybrids | 3-hydroxyphenyl at pyridine 6-position; piperidine/morpholine at quinoline 2-position | Competitive, Competitive/Non-competitive | nih.gov |

| α-Glucosidase | Thioquinoline-phenylacetamides | Electron-donating groups on phenyl ring (e.g., 2,6-dimethyl) | Competitive | nih.gov |

| α-Glucosidase | Quinoline-benzothiazole hybrids | Specific substitutions leading to high potency | Non-competitive | researchgate.net |

| VEGFR-2 | 7-Chloro-4-(piperazin-1-yl)quinolines | 4-bromobenzyl on piperazine | Not specified | nih.gov |

| Influenza Virus | Piperidine-based derivatives | Ether linkage between quinoline and piperidine | Not specified | nih.gov |

Conformational Analysis and its Correlation with Observed In Vitro Bioactivity

Conformational analysis, which examines the three-dimensional arrangement of atoms in a molecule, is a crucial aspect of understanding the bioactivity of this compound derivatives. The specific conformation adopted by a molecule determines how well it can fit into the binding site of a receptor or enzyme, thereby influencing its biological activity.

Molecular docking studies are frequently employed to predict and analyze the binding modes of these derivatives within their biological targets. For instance, in the case of PIM-1 kinase inhibitors, molecular docking studies showed that the in silico affinity of pyridine-quinoline hybrids correlated well with their observed in vitro inhibitory activities. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

In the development of α-glucosidase inhibitors, molecular dynamics simulations were used to study the interactions of the most potent thioquinoline derivative with the enzyme's active site. nih.gov These simulations revealed noticeable interactions, including several hydrogen bonds and hydrophobic interactions, which were proposed to interfere with the catalytic potential of the enzyme and significantly decrease its activity. nih.gov The stabilization of the enzyme-inhibitor complex over the simulation time provides further evidence for a favorable binding interaction. nih.gov

For receptor ligands, conformational analysis can explain the observed differences in affinity and selectivity. The analysis of molecular dynamics trajectories of 1H-pyrrolo[3,2-c]quinoline derivatives binding to 5-HT6 and D3 receptors showed that various alkyl chains on the nitrogen atom could penetrate a narrow hydrophobic subpocket within the receptors. nih.gov The quality of the salt bridge formed between the ligand and a key aspartate residue (D3.32) was also found to be a critical factor influencing binding activity. nih.gov

Biochemical Target Identification and Ligand Target Interaction Analysis in Vitro

Cholinesterase Enzyme Inhibition Studies (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives incorporating the quinoline-piperidine framework have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to cholinergic neurotransmission. nih.govnih.gov In vitro enzymatic studies, often employing Ellman's method, have demonstrated that these compounds can exhibit potent and sometimes selective inhibition. nih.govsemanticscholar.org

A series of piperidinyl-quinoline acylhydrazones were synthesized and evaluated for their cholinesterase inhibitory potential. nih.govresearchgate.net Within this series, certain compounds emerged as potent dual inhibitors of both AChE and BChE, while others showed marked selectivity. nih.govresearchgate.net For example, compound 8c was identified as a lead candidate for AChE inhibition, whereas 8g was the most potent and selective inhibitor of BChE. nih.govresearchgate.net Similarly, another study on piperidine-containing quinolinyl thiosemicarbazones identified a dual inhibitor of both AChE and BChE. nih.gov The structure-activity relationship (SAR) analyses consistently indicate that the nature and position of substituents on both the quinoline (B57606) and piperidine (B6355638) rings are crucial determinants of inhibitory efficacy. nih.gov

The inhibitory activities of several notable quinoline-piperidine derivatives are summarized below.

Acetyl-CoA Carboxylase (ACC) Inhibition Studies

The quinoline-piperidine scaffold has also been integrated into inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism with two main isoforms, ACC1 and ACC2. nih.govnih.gov A study focusing on piperidinylpiperidines and spirochromanones possessing quinoline moieties identified several compounds with potent ACC inhibitory activity. nih.gov

These derivatives were evaluated in vitro for their ability to inhibit both ACC1 and ACC2. nih.gov The most active compound, a piperidinylpiperidine derivative designated 7a , demonstrated potent inhibition of both isoforms, with IC₅₀ values comparable to the known ACC inhibitor CP-640186. nih.govnih.gov Many compounds in the series showed a degree of selectivity for ACC2 over ACC1. nih.gov

Investigations into Other Relevant Enzyme and Receptor Targets (e.g., Bcl-2, DNA Gyrase, IGF-1R, Matrix Metalloproteinases, 5-HT6 Receptor, Type II NADH-Dehydrogenase)

The therapeutic potential of the quinoline scaffold has been explored against a wide array of other biochemical targets.

Bcl-2: Quinoline-based oxadiazole analogues have been found to exhibit sub-micromolar anti-proliferative activity in cancer cell lines that express B-cell lymphoma 2 (Bcl-2). chemrj.org Further studies showed that certain quinoline-isatin derivatives can induce apoptosis through the significant down-regulation of anti-apoptotic genes like Bcl2. researchgate.net

DNA Gyrase: Quinolines are well-known inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial survival. nih.gov Derivatives such as (2-methylquinolin-4-yl)piperidines have been evaluated for their inhibitory potential against Mycobacterium tuberculosis DNA gyrase B, showing activity with MIC values in the low micromolar range. nih.gov In silico docking studies of various quinoline derivatives have identified binding energies ranging from -7.7 to -9.3 kcal/mol against the S. aureus DNA gyrase active site. frontiersin.org

IGF-1R: The insulin-like growth factor 1 receptor (IGF-1R) is another target for quinoline-based inhibitors. A series of 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines were developed as potent IGF-1R inhibitors. nih.gov Additionally, other research has identified 3-cyanoquinoline derivatives that potently inhibit IGF-1R with IC₅₀ values as low as 0.04 nM. orientjchem.org

Matrix Metalloproteinases (MMPs): The quinoline scaffold has been used to develop inhibitors of MMPs, which are zinc-dependent enzymes involved in tissue remodeling and cancer progression. nih.gov Specifically, 8-hydroxyquinoline (B1678124) derivatives have been designed as MMP inhibitors.

5-HT6 Receptor: While not a direct piperidinyl-quinoline, structurally related N-4-(pyrrolidin-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline derivatives have been developed as high-affinity antagonists for the serotonin (B10506) 5-HT6 receptor, with Kᵢ values in the low nanomolar range.

Type II NADH-Dehydrogenase (NDH-2): NDH-2, a key enzyme in the respiratory chain of many pathogens, is a target for quinoline derivatives. acs.orgoup.com Quinolinyl pyrimidines have been identified as potent inhibitors of Mycobacterium tuberculosis NDH-2. acs.org In contrast, other studies have shown that quinolinequinones can act as activators of NDH-2, stimulating NADH oxidation and leading to the production of bactericidal reactive oxygen species. oup.comoup.com

Elucidation of Ligand Binding Modes through In Vitro Enzymatic and Binding Assays

Understanding how these ligands interact with their targets at a molecular level is crucial for rational drug design. A combination of in vitro enzymatic assays and in silico molecular docking has provided significant insights into their binding modes.

Cholinesterases: For cholinesterase inhibitors, molecular docking analyses have revealed key interactions within the enzyme's active site. nih.govnih.gov The quinoline core commonly engages in π–π stacking interactions with aromatic residues such as Trp286 and Tyr337. nih.gov The piperidine ring often contributes to binding through π-sigma and π-alkyl bonds. nih.gov These multiple interactions, often deep within the active site gorge, are considered responsible for the potent inhibitory profiles observed. nih.govnih.gov

Acetyl-CoA Carboxylase: Docking simulations of ACC inhibitors have shown that quinoline-piperidine derivatives likely occupy the carboxyltransferase (CT) domain of the human enzyme. nih.gov The binding mode is similar to that of known inhibitors like CP-640186. nih.gov In some cases, the derivatives can form additional hydrogen bonds with amino acid residues, such as the side chain amide of Lys-1967, which may contribute to their potent activity. nih.gov

DNA Gyrase: The binding interactions of quinoline-based inhibitors with the S. aureus DNA gyrase active site have been investigated using molecular docking. nih.gov These studies predict that the compounds bind through a variety of intermolecular forces, including hydrogen bonds and π-stacking interactions, with the co-crystallized ligand ciprofloxacin (B1669076) often used as a reference. nih.govfrontiersin.org In vitro assays confirming the inhibition of the enzyme's supercoiling activity are used to validate these computational models.

Type II NADH-Dehydrogenase: The binding mode of inhibitors to NDH-2 is an active area of research. acs.org Molecular modeling suggests that for quinolinyl pyrimidine (B1678525) inhibitors, substituents like a 4-fluorophenyl group could be positioned in a hydrophobic pocket near the flavin adenine (B156593) dinucleotide (FAD) cofactor. acs.org It is also postulated that key functional groups, such as a primary amine on the quinoline, could form hydrogen bonds with the flavin ring system. acs.org

Computational Chemistry and Molecular Modeling Approaches for 7 Piperidin 2 Yl Quinoline Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. scispace.com By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and energies of frontier molecular orbitals (HOMO and LUMO). scispace.comresearchgate.net The energy gap between HOMO and LUMO is a critical parameter that helps in characterizing chemical reactivity, kinetic stability, and polarizability. researchgate.net

In the context of quinoline (B57606) derivatives, DFT studies have been instrumental in understanding their structure-property relationships. For instance, theoretical investigations of quinoline chalcones using DFT have provided reliable predictions of their maximum absorption wavelengths (λmax) when solvent effects are included in the calculations. researchgate.net These studies reveal that the primary absorption bands arise from π→π* transitions from the HOMO to the LUMO. researchgate.net

While specific DFT data for 7-(Piperidin-2-yl)quinoline is not extensively documented in publicly available literature, calculations on related structures, such as 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one, have been performed using the B3LYP/6-311++G(d,p) level of theory. nih.gov Such studies provide detailed information on bond lengths, bond angles, and Mulliken population analysis, which are crucial for understanding the molecule's reactivity and electrostatic potential. nih.gov For example, in the piperidone ring of a related compound, the C-N-C bond angle is observed to be larger than the N-C-C bond angle, and the C-H bond distances are approximately 1.09 Å. nih.gov These fundamental parameters are essential for building accurate models of this compound and predicting its chemical behavior.

Table 1: Representative DFT-Calculated Parameters for a Related Piperidinone Derivative Note: This data is for 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one and is presented to illustrate the type of information obtained from DFT calculations.

| Parameter | Value |

| C-N-C bond angle (piperidone ring) | 119.9882° |

| C-H bond distance (piperidone ring) | ~1.09 Å |

| C-H bond distance (phenyl ring) | ~1.08 Å |

| O-H bond distance (hydroxyl groups) | 0.9626 - 0.9659 Å |

| Data sourced from a study on a related piperidinone derivative. nih.gov |

Molecular Docking Simulations for Ligand-Protein Binding Modes and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is a crucial tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The process involves predicting the binding modes, binding affinities, and orientation of the ligand in the active site of the target protein. scispace.com

For quinoline-based compounds, molecular docking has been widely used to investigate their potential as inhibitors of various enzymes. For example, derivatives of piperidinyl-quinoline have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. mdpi.comnih.gov These studies have shown that the quinoline core often engages in π-π stacking interactions, while the piperidine (B6355638) ring can form π-sigma and π-alkyl linkages with amino acid residues in the active site. semanticscholar.org

In a study of novel quinolone-based triazole derivatives, docking against the main protease (Mpro) of SARS-CoV-2 revealed good theoretical binding affinities, with scores ranging from -9.89 to -13.4 kcal/mol. nih.gov Similarly, docking studies of quinoline derivatives against DNA gyrase of E. coli have shown favorable binding energies, in some cases superior to standard drugs like cefotaxime. mdpi.com These simulations identify key interactions, such as hydrogen bonds, that are critical for the ligand's inhibitory activity. mdpi.comnih.gov

Table 2: Representative Molecular Docking Results for Quinoline Derivatives Against Various Protein Targets

| Compound Type | Protein Target | Binding Energy (kcal/mol) | Key Interactions |

| Piperidinyl-quinoline acylhydrazones | Acetylcholinesterase (AChE) | Not specified | π-π stacking, π-sigma bonds, π-alkyl linkages |

| Piperidinyl-quinoline acylhydrazones | Butyrylcholinesterase (BChE) | Not specified | Hydrogen bonding, π-π stacking |

| Quinolone-based triazoles | SARS-CoV-2 Mpro | -9.89 to -13.4 | Not specified |

| Quinoline-pyrido[2,3-d] pyrimidinones | E. coli DNA Gyrase | -8.10 to -8.90 | Not specified |

| Quinoline derivatives | Alternaria alternata AaTPS | -7.20 to -11.70 | Hydrogen bonds with Glu137, Asp176, etc. |

| Data compiled from multiple sources. nih.govsemanticscholar.orgmdpi.com |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational stability and interactions of a ligand-protein complex over time. nih.gov This method is often used to validate the results of molecular docking and to gain deeper insights into the behavior of the complex in a simulated biological environment. nih.govresearchgate.net By analyzing parameters such as the Root Mean Square Deviation (RMSD), MD simulations can assess the stability of the complex. nih.gov

MD simulations have been employed to study the stability of various quinoline derivatives complexed with their target proteins. For instance, a 200 ns MD simulation was used to evaluate the stability of complexes formed between quinolinone-based thiosemicarbazones and their target enzymes in Mycobacterium tuberculosis. nih.gov Such simulations help to understand the different interactions that contribute to the stability of the complex. nih.gov In another study, MD simulations of a quinoline-thiosemicarbazide derivative complexed with an enzyme showed a low RMSD of less than 2 Å, indicating a stable interaction. researchgate.net

While specific MD simulation data for this compound is limited, the general methodology involves placing the ligand-protein complex in a periodic box with water molecules and ions to mimic physiological conditions. mdpi.com The simulation is then run for a specified time, and the trajectory is analyzed to understand the dynamics of the interactions, such as the persistence of hydrogen bonds and other non-covalent interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of molecules (e.g., steric, electrostatic, hydrophobic fields) with their activity.

QSAR studies have been performed on various series of quinoline derivatives to guide the design of new compounds with enhanced biological activity. For example, a 3D-QSAR model was developed for a series of compounds derived from Magnolia officinalis as potential agents against non-small cell lung cancer, showing good predictive power. The results of such models can highlight the structural features that are favorable for improving the inhibitory activity of the molecules.

Theoretical Studies on Photophysical Properties and Excited-State Proton Transfer Mechanisms

Theoretical studies, often employing DFT and its time-dependent extension (TD-DFT), are crucial for understanding the photophysical properties of molecules, including their absorption and emission spectra, and for elucidating complex photochemical processes like excited-state intramolecular proton transfer (ESIPT). mdpi.comresearchgate.net ESIPT is a phenomenon where a proton is transferred within a molecule upon photoexcitation, leading to a tautomeric form with distinct photophysical properties. mdpi.com

The 7-hydroxyquinoline (B1418103) scaffold, which is structurally related to this compound, is a well-studied platform for ESIPT. mdpi.comrsc.org Theoretical investigations have shown that long-range proton transfer can be modulated by attaching different "proton crane" units to the 7-hydroxyquinoline core. mdpi.com DFT and TD-DFT calculations have been used to study the ground and excited state energy landscapes of these systems, revealing that the efficiency of proton transfer is influenced by factors such as the basicity of the proton acceptor site and the planarity of the molecule. mdpi.com

Studies on 7-hydroxyquinoline interacting with solvent molecules have shown that the proton transfer is often forbidden in the ground state but becomes possible in the excited state, with the barrier to transfer decreasing as the polarity of the solvent increases. rsc.org These theoretical predictions are often in excellent agreement with experimental observations. rsc.org The insights from these studies on 7-hydroxyquinoline derivatives provide a strong basis for predicting the potential photophysical behavior and ESIPT capabilities of this compound, particularly if the piperidinyl group can act as a proton relay or modulator.

Rational Design Principles and Lead Compound Optimization Strategies for Quinoline Piperidine Scaffolds

Pharmacophore Modeling and Ligand-Based Design Approaches for Novel Quinoline-Piperidine Conjugates

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown or ambiguous. This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. Pharmacophore modeling, a cornerstone of ligand-based design, involves identifying the essential steric and electronic features required for a molecule to interact with a specific target and trigger a biological response.

For the quinoline-piperidine framework, a pharmacophore model typically includes key features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. For instance, in the design of hybrid molecules targeting neurodegenerative diseases, a scaffold was conceived incorporating quinoline (B57606), piperidine (B6355638), and acyl hydrazone fragments. mdpi.comsemanticscholar.org In this design, the quinoline core often serves as a key aromatic feature, participating in π-π stacking interactions, while the piperidine ring can engage in π-sigma or π-alkyl interactions with the target protein. mdpi.comsemanticscholar.org The linker region, such as an acylhydrazone moiety, is crucial for establishing hydrogen bonds. mdpi.comsemanticscholar.org

One powerful ligand-based technique is the three-dimensional quantitative structure-activity relationship (3D-QSAR). mdpi.comnih.gov This method correlates the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. mdpi.com By analyzing the resulting 3D contour maps, medicinal chemists can identify which structural modifications on the quinoline-piperidine scaffold are likely to enhance or diminish activity. mdpi.comnih.gov For example, a 3D-QSAR study might reveal that adding a bulky substituent at a specific position on the quinoline ring is favorable for activity, while an electron-withdrawing group on the piperidine nitrogen is detrimental. mdpi.comnih.gov This information guides the design of new, more potent analogues.

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, is another ligand-based approach used to create novel quinoline-piperidine conjugates with enhanced or dual activities. nih.gov This has been successfully applied in the development of antimalarial agents, where adding a piperidine side chain to a quinoline core was shown to be beneficial for drug accumulation and activity against resistant strains. nih.gov

A summary of key pharmacophoric features in a designed quinoline-piperidine scaffold is presented below.

| Pharmacophoric Region | Potential Interactions | Rationale for Inclusion |

| Quinoline Core | π-π stacking, Hydrophobic interactions | Anchors the ligand in the binding pocket; a well-established pharmacophore in many drugs. |

| Piperidine Ring | π-sigma bonds, π-alkyl linkages, Hydrophobic interactions | Provides a flexible, weakly basic side chain that can improve physicochemical properties and overcome resistance mechanisms. researchgate.net |

| Linker Moiety (e.g., acylhydrazone) | Hydrogen bonding (donor and acceptor) | Orients the two main scaffolds and provides key interactions with polar residues in the target's active site. mdpi.comsemanticscholar.org |

| Substituents (on either ring) | Alkyl linkages, Halogen bonds, Hydrogen bonds | Fine-tunes potency, selectivity, and pharmacokinetic properties. |

Structure-Based Design Methodologies Derived from Ligand-Target Interactions

When the 3D structure of a biological target is available, typically through X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) becomes a powerful tool. This methodology involves using the target's structural information to design ligands that fit precisely into the binding site, maximizing favorable interactions and thus improving potency and selectivity. semanticscholar.orgnih.gov

Molecular docking is a key computational technique in SBDD. It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov Docking studies on piperidinyl-quinoline derivatives have provided detailed insights into their binding modes. For example, in the context of developing cholinesterase inhibitors for Alzheimer's disease, docking simulations revealed specific interactions between the ligand and the enzyme's active site. mdpi.comsemanticscholar.org The quinoline ring was shown to form π-π stacking interactions with aromatic amino acid residues like Tyr337 and Trp86, while the piperidine ring established π-alkyl linkages. mdpi.comtandfonline.com

The table below details the specific molecular interactions identified through docking studies for a potent piperidinyl-quinoline acylhydrazone inhibitor (Compound 8a) with Acetylcholinesterase (AChE). mdpi.comtandfonline.com

| Interacting Residue in AChE | Interaction Type | Ligand Moiety Involved |

| Trp86 | Conventional Hydrogen Bond | Carbonyl oxygen of linker |

| Trp86 | π-π Stacked | 6-methyl quinoline ring |

| Trp86 | π-Sigma Bond / π-Alkyl Linkage | Piperidine ring |

| Tyr337 | π-π Stacking | Benzohydrazide ring |

| Met443 | π-Sulfur | Benzohydrazide ring |

| Pro446 | π-Alkyl | Benzohydrazide ring |

| Trp439 | π-π Stacking | Benzohydrazide ring |

These detailed interaction maps allow for rational modifications to the ligand structure. For instance, if a docking simulation reveals an unoccupied hydrophobic pocket near the piperidine ring, chemists can design a new analogue with an appropriate hydrophobic substituent on the piperidine to fill that pocket, potentially increasing binding affinity. thieme-connect.com Similarly, identifying a key hydrogen bond, such as the one between the linker's carbonyl oxygen and Trp86, confirms the importance of this feature and directs synthetic efforts toward retaining it. mdpi.comtandfonline.com

In some cases, a co-crystal structure of a lead compound bound to its target can be obtained, providing definitive experimental evidence of the binding mode. nih.gov This "snapshot" is invaluable for guiding subsequent optimization efforts, as it removes the ambiguity inherent in computational models and allows for highly precise, structure-guided modifications to improve ligand-target complementarity. nih.gov

Iterative Design-Synthesis-Test Cycles for In Vitro Lead Optimization

The path from an initial "hit" compound to a "lead" candidate ready for further development is rarely linear. It involves a cyclical, iterative process of design, synthesis, and biological testing, often referred to as the design-synthesis-test-analyze (DSTA) cycle. mdpi.com This process allows for the systematic refinement of a chemical scaffold to optimize multiple properties simultaneously, including potency, selectivity, and pharmacokinetic characteristics.

The cycle begins with a lead compound, often identified from screening or initial design efforts. Based on SAR data or structural models, new analogues are designed to probe specific structural hypotheses. nih.gov These compounds are then synthesized and subjected to a battery of in vitro assays to measure their biological activity (e.g., IC50 against the target enzyme) and other critical properties like metabolic stability or cell permeability. nih.govacs.org

A clear example of this process is the hit-to-lead optimization of a quinoline-4-carboxamide series for antimalarial activity. acs.org The initial hit had moderate potency but poor solubility and high metabolic clearance. acs.org The iterative optimization process involved:

Design: Modifications were proposed for different parts of the scaffold (R1, R2, and R3 positions) to reduce lipophilicity and improve metabolic stability.

Synthesis: New analogues were synthesized using established chemical routes. acs.org

Test: The compounds were tested for in vitro activity against P. falciparum, as well as for solubility and stability in mouse liver microsomes. acs.org

Analyze: The results showed that removing a basic morpholine (B109124) group at R3 not only maintained potency but dramatically increased permeability. acs.org Further modifications to the R2 position identified that a piperidine-linked group retained high activity. acs.org

This cycle was repeated, with each round of data providing new insights that guided the design of the next generation of compounds, ultimately leading to a preclinical candidate with improved potency and a better pharmacokinetic profile. acs.org

The following table, derived from research on novel quinoline-piperidine antimalarial agents, illustrates how systematic structural modifications influence biological activity, a key component of the analysis phase in an iterative cycle. researchgate.netnih.govfrontiersin.org

| Compound | Quinoline Core | Piperidine Moiety | IC50 (nM) vs. PfK1 (Resistant Strain) |

| Chloroquine | 4-amino-7-chloroquinoline | Diethylaminoethyl | 175 |

| 16a | 4-amino-7-chloroquinoline | cis-1-allyl-5-benzyloxy-3,3-dimethylpiperidine | 26 |

| 16b | 4-amino-7-fluoroquinoline | cis-1-allyl-5-benzyloxy-3,3-dimethylpiperidine | 33 |

| 16c | 4-amino-7-(trifluoromethyl)quinoline | cis-1-allyl-5-benzyloxy-3,3-dimethylpiperidine | 69 |

| 52 (analogue) | 4-amino-7-chloroquinoline | Azabicyclo[2.2.1]heptane based | 26 |

| 53 (analogue) | 4-amino-7-chloroquinoline | Azabicyclo[2.2.1]heptane based | 25 |

Data compiled from multiple sources for illustrative purposes. researchgate.netnih.govfrontiersin.org

This iterative approach is fundamental to modern medicinal chemistry, enabling the transformation of promising but flawed hits into well-characterized lead compounds with a desirable balance of properties. acs.org

Exploration and Expansion of Novel Chemical Space within Quinoline-Piperidine Frameworks

While lead optimization focuses on refining an existing chemical scaffold, a parallel strategy in drug discovery involves the exploration and expansion of novel chemical space. univr.itnih.gov This entails designing and synthesizing molecules with fundamentally new architectures, moving beyond simple substitutions on a known framework. frontiersin.org The goal is to identify entirely new classes of compounds that may possess novel mechanisms of action, improved properties, or the ability to overcome challenges like drug resistance. researchgate.netnih.gov

Within the quinoline-piperidine domain, exploring new chemical space can be achieved in several ways:

Introducing Novel Heterocyclic Systems: Instead of a simple piperidine, more complex or constrained bicyclic systems can be incorporated. For example, in the search for new antimalarials, researchers synthesized quinoline derivatives bearing a bicyclic 1-azabicyclo[2.2.1]heptane scaffold, a bridged piperidine analogue. researchgate.netnih.gov This move into a different region of chemical space yielded compounds with potent nanomolar activity against both sensitive and resistant malaria strains. researchgate.netnih.gov

Altering Linker Chemistry: The connection between the quinoline and piperidine rings is a critical element that can be varied. Moving the attachment point or changing the nature of the linker creates new spatial arrangements of the key pharmacophores. The development of (aminomethyl)quinolines, which introduce an extra methylene (B1212753) linker compared to traditional 4-aminoquinolines, was described as exploring a "mostly untouched" area of antimalarial drug space. nih.gov

Creating Novel Hybrid Scaffolds: Combining the quinoline-piperidine motif with other distinct pharmacophores can lead to hybrid molecules with unique activity profiles. The design of a library based on a quinoline-piperidine-acylhydrazone framework was explicitly aimed at exploring wider chemical space to generate new structural leads for Alzheimer's disease. mdpi.comsemanticscholar.org

The rationale for these explorations is compelling. As existing drug classes face mounting resistance, the need for new chemotypes becomes urgent. nih.gov Furthermore, the vastness of "chemical space"—the theoretical ensemble of all possible small molecules—is immense, and it is estimated that over 99.9% of potential small molecules have never been synthesized. nih.gov By moving into unexplored regions of this space, researchers increase the probability of discovering compounds with unprecedented biological activities. univr.it Modern approaches even leverage artificial intelligence and automated synthesis platforms to accelerate this exploration, designing and testing novel molecules at an unprecedented rate. frontiersin.org

Q & A

Q. How should researchers design in vivo studies to assess the therapeutic potential of this compound without confounding factors?

- Answer : Use syngeneic or patient-derived xenograft (PDX) models for cancer studies, ensuring proper randomization and blinding. Monitor pharmacokinetics (e.g., C, AUC) to correlate dosing with efficacy. Include control groups receiving vehicle and standard-of-care drugs .

Data Interpretation and Reporting

Q. How can conflicting data on this compound’s efficacy in different disease models be reconciled?

Q. What frameworks guide the prioritization of this compound derivatives for preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.